

Head-to-Head Comparison: DAA-1106 and FEPPA in PET Imaging of TSPO

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Compound of Interest

Compound Name: DAA-1106

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This guide provides a comprehensive, data-driven comparison of two prominent second-generation radioligands, **DAA-1106** and FEPPA, for Positron Emission Tomography (PET) imaging of the 18 kDa translocator protein (TSPO). TSPO is a key biomarker of neuroinflammation, making these tracers invaluable tools in neuroscience research and drug development for neurodegenerative and psychiatric disorders.

Introduction

The translocator protein (TSPO), located on the outer mitochondrial membrane, is upregulated in activated microglia and astrocytes, making it a sensitive marker for neuroinflammatory processes.^[1] PET imaging with TSPO-specific radioligands allows for the in vivo quantification and monitoring of these processes. **DAA-1106** and FEPPA are two widely used second-generation TSPO radiotracers designed to overcome the limitations of the first-generation ligand, [¹¹C]PK11195, such as high non-specific binding and a low signal-to-noise ratio.^{[1][2]} This guide presents a detailed comparison of their performance based on available experimental data.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of **DAA-1106** and FEPPA, providing a clear comparison of their binding affinities and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity (K_i) for TSPO

Radioligand	Species	Binding Affinity (K _i in nM)	Notes
DAA-1106	Rat Brain Mitochondria	0.043[3][4]	High affinity.
Monkey Brain Mitochondria	0.188[3][4]	High affinity.	
[¹⁸ F]FEDAA1106*	Rat Brain Slices	0.078[5]	High affinity.
FEPPA	Human Platelets (HAB)	0.5 ± 0.1[6]	High affinity in High-Affinity Binders.
Human Platelets (MAB)	0.6 ± 0.1 and 37 ± 5[6]	Mixed affinity in Mixed-Affinity Binders.	
Human Platelets (LAB)	37 ± 5[6]	Lower affinity in Low-Affinity Binders.	
In vitro competition assay	~0.07[7]	High potency.	

*Note: [¹⁸F]FEDAA1106 is a fluorinated derivative of **DAA-1106**. Data on the direct K_i of [¹¹C]**DAA-1106** in human brain tissue with respect to the rs6971 polymorphism is less consistently reported in a comparable format to FEPPA. However, it is known to be affected by this polymorphism.

Table 2: Pharmacokinetic Properties

Property	DAA-1106 ([¹¹ C]DAA1106)	FEPPA ([¹⁸ F]FEPPA)
Radiolabel	Carbon-11 (¹¹ C)	Fluorine-18 (¹⁸ F)
Half-life of Radioisotope	20.4 minutes	109.8 minutes
Brain Uptake	High, approximately 4 times higher than [¹¹ C]PK11195 in monkey occipital cortex.[8]	Good and rapid brain penetration.[7]
Metabolism	Rapidly metabolized in plasma, but only the parent compound is detected in brain tissue.[4]	Rapidly metabolized in plasma (~80% metabolites after 30 mins). Less metabolism in the brain.[7][9]
Specific Binding	Estimated to be around 80% of total binding.[8][10]	A large proportion of brain uptake is mediated by TSPO binding.[7]
Influence of rs6971 Polymorphism	Binding affinity is affected.	Binding affinity is significantly affected, leading to three distinct binding groups (HAB, MAB, LAB).[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Binding Assays

Objective: To determine the binding affinity (K_i) of the ligands for TSPO.

General Protocol:

- Tissue/Cell Preparation: Mitochondrial fractions are prepared from brain tissue (e.g., rat brain) or human platelets are used from individuals genotyped for the rs6971 polymorphism. [6][11]
- Radioligand: A tritiated high-affinity TSPO ligand, such as [³H]PK11195, is used.[6]

- **Competition Assay:** A fixed concentration of the radioligand is incubated with the tissue/cell preparation in the presence of varying concentrations of the unlabeled test compound (**DAA-1106** or FEPPA).
- **Incubation:** The mixture is incubated to allow binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The bound radioligand is separated from the free radioligand, typically by rapid filtration.
- **Quantification:** The amount of radioactivity bound to the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.[\[5\]](#)

In Vivo PET Imaging

Objective: To quantify the distribution and density of TSPO in the brain in vivo.

Protocol for [¹⁸F]FEPPA PET Imaging in Humans:

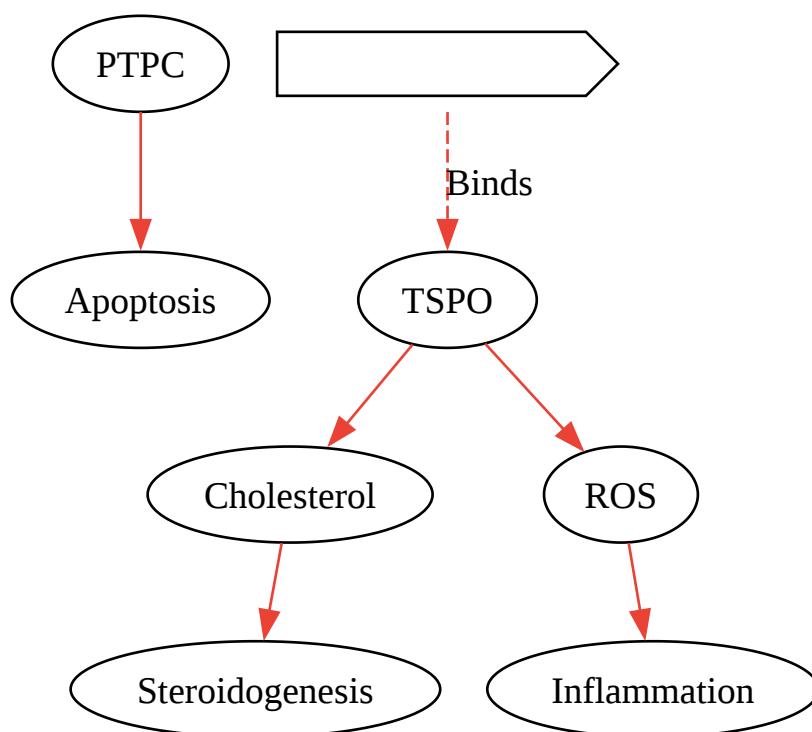
- **Subject Selection:** Participants are recruited and genotyped for the rs6971 TSPO polymorphism to classify them as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[\[12\]](#)
- **Radiotracer Administration:** A bolus injection of [¹⁸F]FEPPA (e.g., ~177.77 ± 21.43 MBq) is administered intravenously.[\[12\]](#)
- **PET Scan Acquisition:** A dynamic PET scan is acquired for a duration of, for example, 125 minutes using a high-resolution PET scanner.[\[12\]](#)
- **Arterial Blood Sampling:** Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent compound.[\[7\]](#)
- **Image Reconstruction and Analysis:** The PET data is reconstructed into multiple time frames. [\[12\]](#) Kinetic modeling, typically a two-tissue compartment model, is applied to the time-

activity curves from different brain regions of interest using the arterial input function to estimate the total distribution volume (VT), which is an index of TSPO binding.[7][12][13]

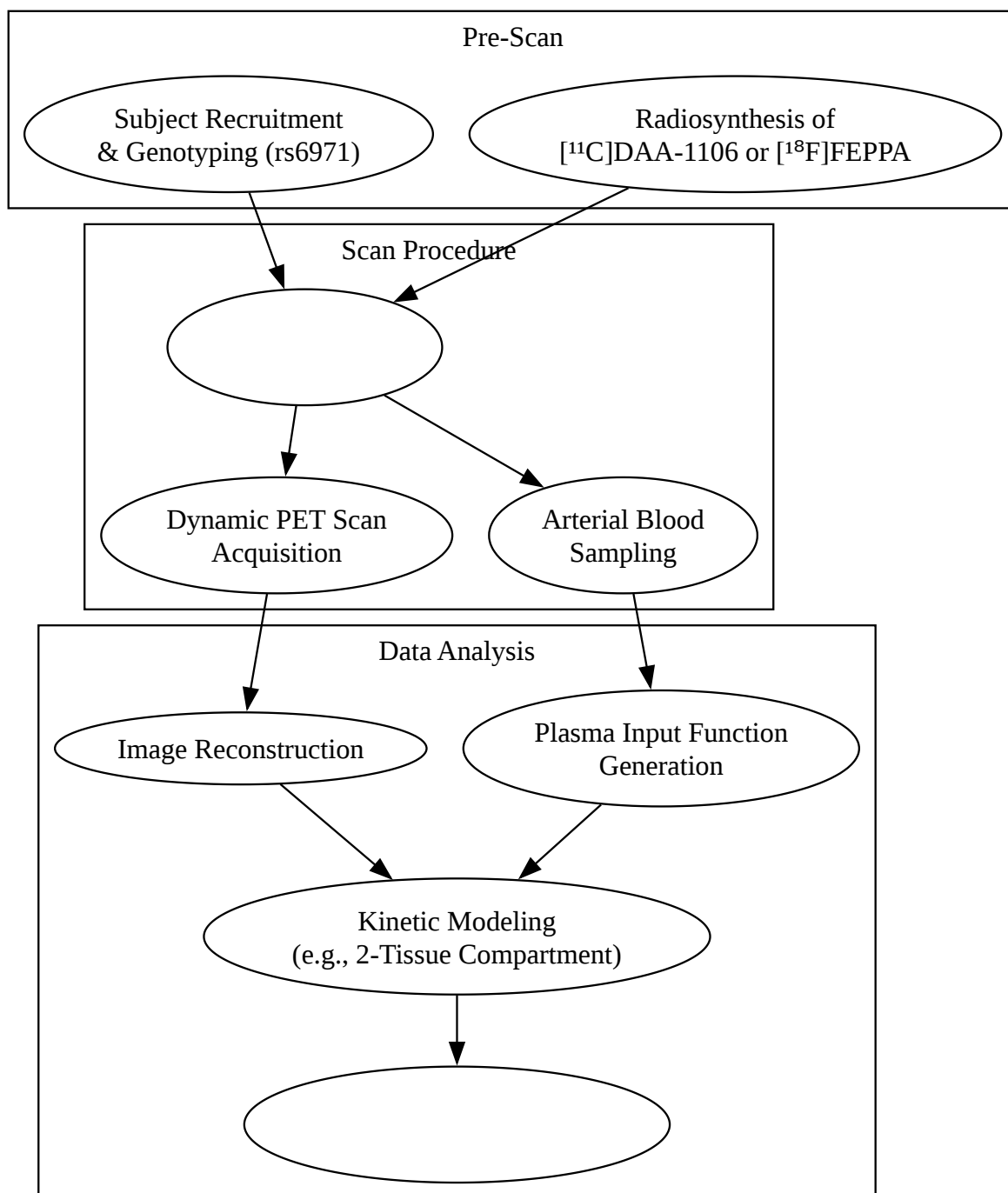
Protocol for [^{11}C]DAA1106 PET Imaging in Humans:

- Subject Selection: Similar to FEPPA studies, subject screening is performed.
- Radiotracer Administration: An intravenous injection of [^{11}C]DAA1106 is administered.
- PET Scan Acquisition: Dynamic PET scans are performed.
- Arterial Blood Sampling: Arterial blood is sampled to obtain the plasma input function.
- Image Analysis: Quantitative analysis is performed using a two-tissue compartment model to estimate binding potential (BP) or distribution volume (DV).[14][15]

Mandatory Visualization



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Discussion and Conclusion

Both **DAA-1106** and FEPPA represent significant advancements over first-generation TSPO radiotracers, offering higher binding affinity and improved signal-to-noise ratios.

DAA-1106, typically labeled with Carbon-11, exhibits very high affinity for TSPO. Its rapid metabolism in the periphery to metabolites that do not cross the blood-brain barrier simplifies kinetic modeling, as the brain signal is attributable to the parent compound.[4] The shorter half-life of ^{11}C requires an on-site cyclotron, which can be a logistical limitation.

FEPPA, labeled with Fluorine-18, has the advantage of a longer half-life, allowing for longer scan times, centralized production, and distribution to facilities without a cyclotron. It also demonstrates high affinity for TSPO.[7] However, the binding of FEPPA is significantly influenced by the rs6971 polymorphism, necessitating genotyping of subjects to correctly interpret the PET signal.[6] This genetic variation divides the population into three groups with markedly different binding affinities, which must be accounted for in data analysis.

Choice of Radioligand:

The selection between **DAA-1106** and FEPPA will depend on the specific research question, available facilities, and study design.

- For studies where a cyclotron is readily available and the shorter scan time is advantageous, [^{11}C]**DAA-1106** is an excellent choice due to its high affinity and favorable metabolic profile in the brain.
- For multi-center trials or facilities without a cyclotron, the longer half-life of [^{18}F]FEPPA offers significant logistical benefits. However, researchers must be prepared to perform genotyping and account for the variability in binding affinity in their analysis.

In conclusion, both **DAA-1106** and FEPPA are powerful tools for the in vivo investigation of neuroinflammation. A thorough understanding of their respective properties, as outlined in this guide, is essential for designing robust PET imaging studies and accurately interpreting their results.

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